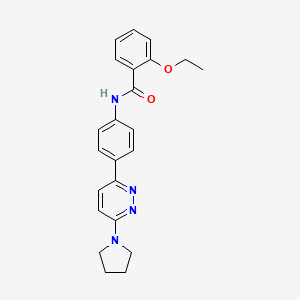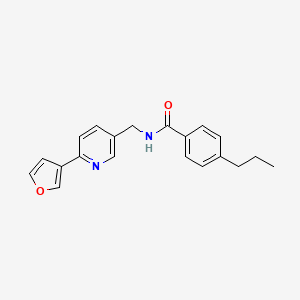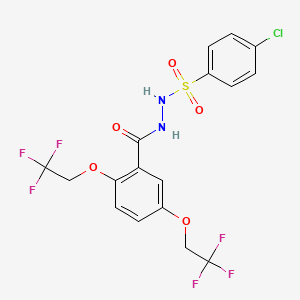![molecular formula C20H15ClN6O B2463465 3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1326889-04-6](/img/structure/B2463465.png)
3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a methoxybenzyl group, an oxadiazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
Antibacterial Activity in Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have shown significant antibacterial activities against agricultural pathogens. For instance, a derivative demonstrated excellent antibacterial activity against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo). This derivative outperformed commercial agents in both in vivo greenhouse conditions and field trials, effectively reducing rice bacterial leaf blight. It also stimulated plant defense mechanisms by increasing superoxide dismutase and peroxidase activities in rice, thereby enhancing resistance against Xoo (Shi et al., 2015).
Cytotoxic Activity in Cancer Research
Derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been evaluated for their cytotoxic activities. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against human cancer cell lines, including colon, lung, breast, and liver cancers. The study discussed the structure-activity relationship, indicating potential applications in cancer research and treatment (Hassan et al., 2015).
Application in Fuel Cell Technologies
Compounds containing sulfone groups, like the specified molecule, have been utilized in the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes. These polymers, incorporating sulfonated 4-fluorobenzophenone, displayed high proton conductivity, making them suitable for fuel cell applications. This demonstrates the compound's potential utility in the field of renewable energy and materials science (Kim et al., 2008).
Antibacterial and Antitubercular Agents
A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, which are structurally similar to the queried compound, were synthesized and evaluated for their antimicrobial and antitubercular activities. These derivatives showed good activity against bacteria like E. coli and S. aureus, and one compound was notably effective as an antitubercular agent against M. tuberculosis H37Rv. Molecular docking studies were also conducted to understand the inhibition mechanism against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Shingare et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-15-6-8-17(9-7-15)27-19(14-4-3-10-22-12-14)18(25-26-27)20(28)24-13-16-5-1-2-11-23-16/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDOKNOWWDSCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)

![Bicyclo[2.2.1]heptan-2-ylhydrazine](/img/structure/B2463388.png)




![1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2463395.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463399.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)


